molecular formula C16H29NO4 B1388693 1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate CAS No. 1033819-09-8

1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate

Cat. No. B1388693
M. Wt: 299.41 g/mol
InChI Key: GRGKMLUUYYXLRB-UHFFFAOYSA-N
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Patent
US09266867B2

Procedure details

5% Pd/C (0.6 g, 50% wet) is added to a stirred solution of 4-allylpiperidine-1,4-dicarboxylicacid-1-tert-butylester-4-ethyl ester (2.1 g, 0.007 mol) in ethanol (20 mL). Hydrogen gas is bubbled through the reaction mixture at room temperature for 20 minutes. Reaction mixture is filtered through celite bed and washed with methanol (3×5 mL). Combined filtrate is concentrated under reduced pressure to give 4-propylpiperidine-1,4-dicarboxylic acid-1-tert-butyl ester-4-ethyl ester.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1([CH2:19][CH:20]=[CH2:21])[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1)=[O:5])[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][C:4]([C:6]1([CH2:19][CH2:20][CH3:21])[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC=C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hydrogen gas is bubbled through the reaction mixture at room temperature for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
Reaction mixture
FILTRATION
Type
FILTRATION
Details
is filtered through celite bed
WASH
Type
WASH
Details
washed with methanol (3×5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Combined filtrate is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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